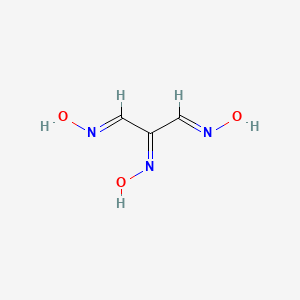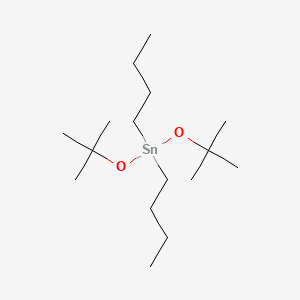
Di-tert-butoxy(dibutyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butoxy(dibutyl)stannane is an organotin compound that features two tert-butoxy groups and two butyl groups attached to a tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butoxy(dibutyl)stannane typically involves the reaction of dibutyltin dichloride with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows:
Bu2SnCl2+2(CH3)3COH→Bu2Sn(OtBu)2+2HCl
In this reaction, dibutyltin dichloride reacts with tert-butyl alcohol, resulting in the formation of this compound and hydrochloric acid as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butoxy(dibutyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tert-butoxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Tin oxides and tert-butyl alcohol.
Reduction: Dibutyltin compounds and tert-butyl alcohol.
Substitution: Various organotin compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butoxy(dibutyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.
Wirkmechanismus
The mechanism of action of di-tert-butoxy(dibutyl)stannane involves the interaction of its tin center with various molecular targets. The tert-butoxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The tin atom can coordinate with different ligands, facilitating various catalytic processes and complex formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, particularly for the protection of amines.
Di-tert-butyl peroxide: Commonly used as a radical initiator in polymerization reactions.
Diacetoxy(dibutyl)stannane: Similar in structure but with acetoxy groups instead of tert-butoxy groups.
Uniqueness
Di-tert-butoxy(dibutyl)stannane is unique due to the presence of both tert-butoxy and butyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in organic synthesis and materials science, offering distinct advantages over other organotin compounds.
Eigenschaften
CAS-Nummer |
3349-40-4 |
|---|---|
Molekularformel |
C16H36O2Sn |
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
dibutyl-bis[(2-methylpropan-2-yl)oxy]stannane |
InChI |
InChI=1S/2C4H9O.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*1-3H3;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI-Schlüssel |
KUUJVKYNNKFXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



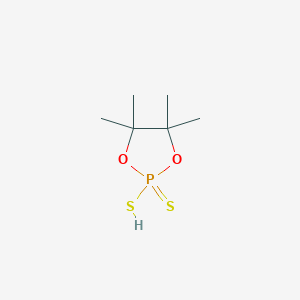

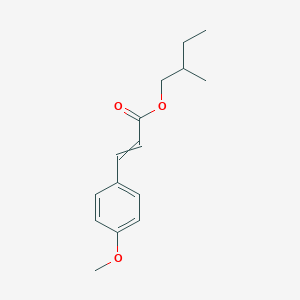
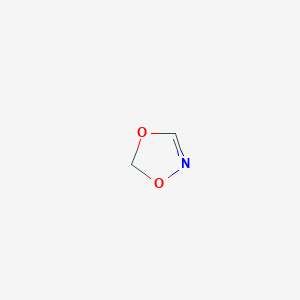
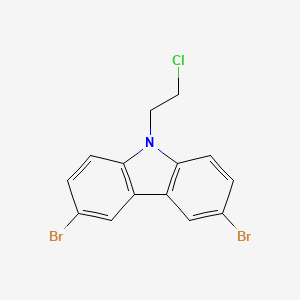
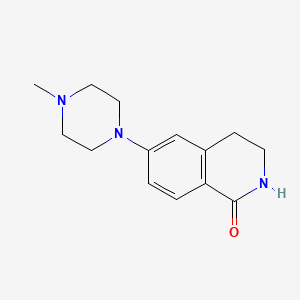
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
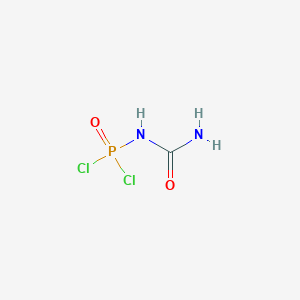
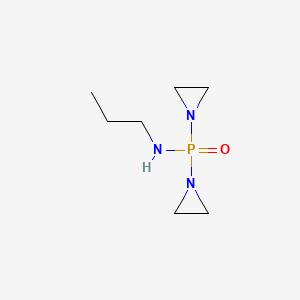

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
